molecular formula C17H18N4O3S B2399260 2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide CAS No. 857493-70-0

2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide

Cat. No.: B2399260
CAS No.: 857493-70-0
M. Wt: 358.42
InChI Key: AWPUJXRVKBRAQR-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a cyano group (-CN), which consists of a carbon atom triple-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the cyano group would significantly influence its structure. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and others. These properties would need to be determined experimentally .

Scientific Research Applications

Dual Inhibitor of Enzymes

2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide has been explored as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis and cell proliferation. This compound showed significant inhibitory activity, suggesting its potential in cancer research and therapy (Gangjee et al., 2008).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structures, providing insights into their molecular conformation and stability. Such structural analyses are crucial in understanding the interaction mechanisms with biological targets (Subasri et al., 2016).

Antibacterial Applications

Some derivatives of this compound have been synthesized and tested for their antibacterial activities. These studies are aimed at developing new antibacterial agents, particularly in the context of increasing antibiotic resistance (Azab et al., 2013).

Antitumor Activity

Several studies have investigated the synthesis and evaluation of this compound and its derivatives for antitumor activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Albratty et al., 2017).

Pharmacological Evaluation

The pharmacological properties of derivatives of this compound have been studied, focusing on their potential as inhibitors of key enzymes involved in various diseases. This research contributes to the development of new drugs with improved efficacy and safety profiles (Shukla et al., 2012).

Antimicrobial Activity

Studies have also been conducted on the synthesis and antimicrobial evaluation of novel derivatives, highlighting their potential as antimicrobial agents. Such research is vital in the ongoing battle against infectious diseases and the development of new antimicrobial drugs (Darwish et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would be how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and determining its physical and chemical properties .

Properties

IUPAC Name

2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-21(4-2)14(22)10-24-12-7-5-11(6-8-12)15-13(9-18)16(23)20-17(25)19-15/h5-8H,3-4,10H2,1-2H3,(H2,19,20,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPUJXRVKBRAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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